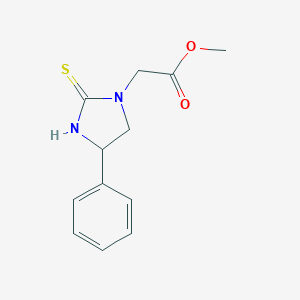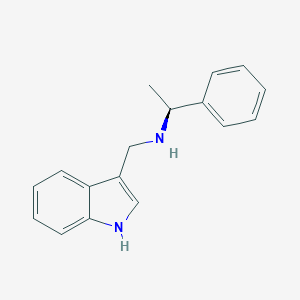
2-{2-Fluoro-5-nitrophenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Fluoro-5-nitrophenyl}acetamide, also known as FNPA, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. FNPA is a nitroaromatic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to its use in lab experiments. 2-{2-Fluoro-5-nitrophenyl}acetamide is a nitroaromatic compound, which can be toxic in high concentrations. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-{2-Fluoro-5-nitrophenyl}acetamide. One area of research is to further investigate its mechanism of action and how it can be used to develop new therapies for cancer and inflammatory diseases. Another area of research is to study the potential side effects of 2-{2-Fluoro-5-nitrophenyl}acetamide and how they can be minimized. Additionally, research can be conducted to optimize the synthesis method of 2-{2-Fluoro-5-nitrophenyl}acetamide and to develop new derivatives of the compound that may have improved therapeutic properties.
Conclusion:
2-{2-Fluoro-5-nitrophenyl}acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that are involved in cancer cell growth and inflammation. 2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-{2-Fluoro-5-nitrophenyl}acetamide can help to further understand its mechanism of action and develop new therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
2-{2-Fluoro-5-nitrophenyl}acetamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrophenol with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-fluoro-5-nitrophenol with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a treatment for cancer, specifically breast cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its ability to reduce inflammation.
Propriétés
Formule moléculaire |
C8H7FN2O3 |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-(2-fluoro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |
Clé InChI |
VXTVSBFUDDMJKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)